molecular formula C22H16ClN3OS2 B5199080 2-chloro-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide

2-chloro-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B5199080
M. Wt: 438.0 g/mol
InChI Key: DUOMCROZZZODJP-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzothiazole derivative with an isothiocyanate compound.

    Final Coupling Reaction: The final step involves coupling the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or thiols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-chloro-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide can be compared with other benzothiazole derivatives:

    Similar Compounds: Benzothiazole, 2-aminobenzothiazole, 2-mercaptobenzothiazole.

    Uniqueness: The presence of the carbamothioyl group and the specific substitution pattern on the benzothiazole ring make this compound unique.

Properties

IUPAC Name

2-chloro-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS2/c1-13-6-11-18-19(12-13)29-21(25-18)14-7-9-15(10-8-14)24-22(28)26-20(27)16-4-2-3-5-17(16)23/h2-12H,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOMCROZZZODJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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